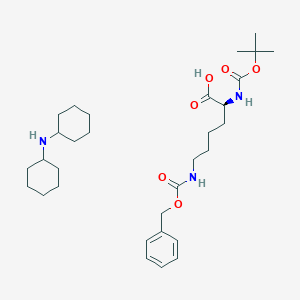
2-(2-Aminoethyl)thiazole
Übersicht
Beschreibung
2-(2-Aminoethyl)thiazole, also known as 2-(1,3-thiazol-2-yl)ethan-1-amine, belongs to the class of organic compounds known as 2-arylethylamines . It is a heterocyclic amine featuring a thiazole core .
Synthesis Analysis
2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .
Molecular Structure Analysis
The molecular formula of 2-(2-Aminoethyl)thiazole is C4H6N2S . The structure of 2-aminothiazole derivatives has been characterized by FTIR and NMR .
Chemical Reactions Analysis
The reaction of 2-aminothiazole derivatives with the anhydride derivative has been reported to yield a group of new 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole1,3(2H)-dione derivatives .
Physical And Chemical Properties Analysis
2-(2-Aminoethyl)thiazole is soluble in water, alcohols, and diethyl ether . Its molecular weight is approximately 114.169 Da .
Wissenschaftliche Forschungsanwendungen
- Field : Medicinal Chemistry
- Application : 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative and cancer type. However, these compounds are generally tested in vitro using cancer cell lines .
- Results : The results have shown that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
- Field : Organic Chemistry
- Application : 2-aminothiazole scaffold has antioxidant properties .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to neutralize free radicals .
- Results : The results have shown that 2-aminothiazole scaffold has antioxidant properties .
- Field : Medicinal Chemistry
- Application : 2-aminothiazole scaffold has antimicrobial properties .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to inhibit the growth of bacteria or other microorganisms .
- Results : The results have shown that 2-aminothiazole scaffold has antimicrobial properties .
- Field : Medicinal Chemistry
- Application : 2-aminothiazole scaffold has anti-inflammatory properties .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to reduce inflammation .
- Results : The results have shown that 2-aminothiazole scaffold has anti-inflammatory properties .
Anticancer Agent
Antioxidant
Antimicrobial Agent
Anti-inflammatory Agent
- Field : Medicinal Chemistry
- Application : A new series of thiazole derivatives were discovered as selective and potent VEGFR-2 kinase inhibitors . VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation, and is often targeted in cancer therapies .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to inhibit VEGFR-2 kinase .
- Results : Optimization of the discovered compounds led to the exploration of a specific derivative, BMS-605541 .
- Field : Medicinal Chemistry
- Application : Thiazole-based Schiff base compounds, which include 2-(2-Aminoethyl)thiazole, display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to modulate enzyme activity .
- Results : These compounds have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
VEGFR-2 Kinase Inhibitor
Enzyme Modulator
- Field : Medicinal Chemistry
- Application : 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral properties .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to inhibit viral replication .
- Results : The results have shown that 2-aminothiazole derivatives have antiviral properties .
- Field : Medicinal Chemistry
- Application : There are many substituted thiazole-containing heterocycles covering a wide range of therapeutic targets including anti-HIV .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to inhibit HIV replication .
- Results : The results have shown that 2-aminothiazole derivatives have anti-HIV properties .
Antiviral Agent
Anti-HIV Agent
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZOYAWHWDRMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171583 | |
| Record name | 2-(2-Aminoethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)thiazole | |
CAS RN |
18453-07-1 | |
| Record name | 2-Thiazolylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminoethyl)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Aminoethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiazol-2-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)








